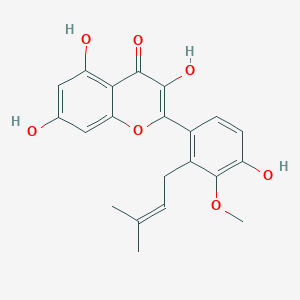
2'-Prenylisorhamnetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Prenylisorhamnetin is a naturally occurring flavonoid compound known for its potent antioxidant and anti-inflammatory properties. It is chemically identified as 3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one and has a molecular formula of C21H20O7. This compound is found in various plants and has been extensively studied for its potential therapeutic benefits, including its role in combating cancer, cardiovascular diseases, and neurodegenerative conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. Prenylation is a biochemical modification where a prenyl group is added to a molecule. This process can be catalyzed by prenyltransferases, which facilitate the transfer of prenyl groups from prenyl donors to acceptor molecules . The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to optimize the yield.
Industrial Production Methods: Industrial production of 2’-Prenylisorhamnetin may involve the extraction of the compound from plant sources or the use of biotechnological methods to enhance production. Techniques such as enzymatic hydrolysis and biotransformation using microbial cultures are employed to increase the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Prenylisorhamnetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Prenylisorhamnetin, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2’-Prenylisorhamnetin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study flavonoid chemistry and the effects of prenylation on the chemical properties of flavonoids.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research has shown that 2’-Prenylisorhamnetin has potential therapeutic benefits in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of 2’-Prenylisorhamnetin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . Key molecular targets include nuclear receptors, kinases, and G protein-coupled receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Comparación Con Compuestos Similares
2’-Prenylisorhamnetin is unique among flavonoids due to its prenyl group, which enhances its biological activity and bioavailability. Similar compounds include:
Isorhamnetin: A non-prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with potent antioxidant effects but lacking the prenyl group, which may affect its bioavailability and potency.
Kaempferol: A flavonoid with similar structural features but different biological activities due to the absence of the prenyl group.
Propiedades
Fórmula molecular |
C21H20O7 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-13(6-7-14(23)20(12)27-3)21-19(26)18(25)17-15(24)8-11(22)9-16(17)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |
Clave InChI |
ZKZZUIRTCQKWIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1OC)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

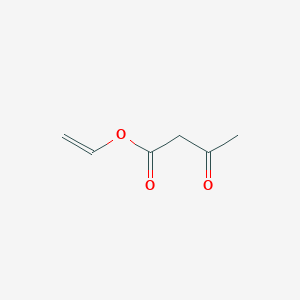

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
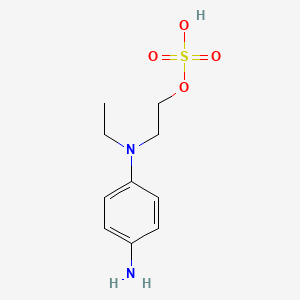
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
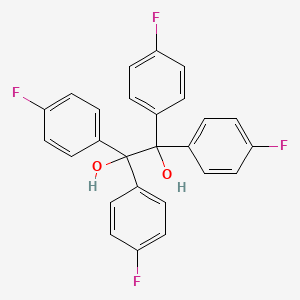
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
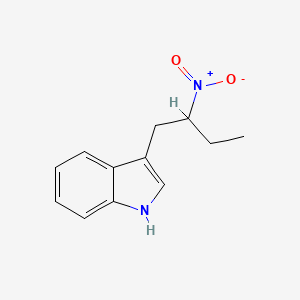
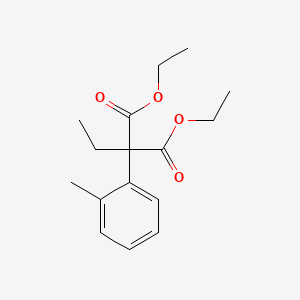
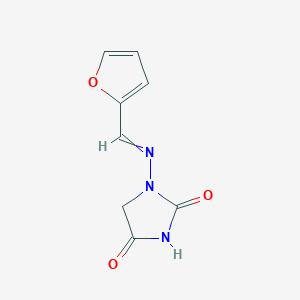
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)
